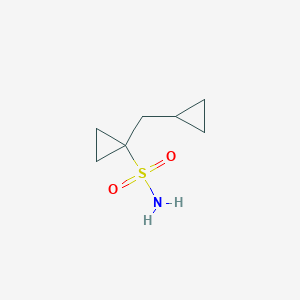

1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide

Description

Properties

IUPAC Name |

1-(cyclopropylmethyl)cyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c8-11(9,10)7(3-4-7)5-6-1-2-6/h6H,1-5H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOCDFSJBNGOLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2(CC2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nucleophilic Substitution Route

- Starting Materials: Cyclopropylmethyl bromide and cyclopropane-1-sulfonyl chloride.

- Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dichloromethane at room temperature.

- Base: Triethylamine is used to neutralize the hydrogen chloride generated and to facilitate nucleophilic substitution.

- Procedure: Cyclopropylmethyl bromide is reacted with cyclopropane-1-sulfonyl chloride in dichloromethane with triethylamine. The mixture is stirred for several hours at ambient temperature.

- Purification: The crude product is purified by column chromatography to isolate pure 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide.

This method is straightforward and suitable for small-scale synthesis but may require optimization for scale-up due to solvent and reagent handling considerations.

Multi-Step Synthesis via N-tert-butyl Intermediates

A more sophisticated and industrially relevant method involves a three-step synthesis with tert-butyl-protected intermediates, which improves handling and purity:

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| a) Formation of N-tert-butyl-(3-chloro)propyl sulfonamide | Reaction of cyclopropane sulfonyl chloride with tert-butylamine | Solvent: Toluene or methyl tetrahydrofuran; Temperature: -50°C to ambient; Base: Triethylamine may be used | Forms a stable intermediate sulfonamide |

| b) Ring closure to cyclopropane sulfonic acid tert-butylamide | Treatment of intermediate with n-butyl lithium | Temperature: -25°C to 0°C; Solvent: Toluene/THF mixture | Cyclization forms the cyclopropane ring |

| c) Cleavage of tert-butyl group | Acidic cleavage using formic acid or trifluoroacetic acid | Temperature: 60–100°C (preferably 70–90°C); Inert gas bubbling (N₂) | Removes protecting group to yield final sulfonamide |

- Isolation: The final product is isolated by removing residual acid via co-evaporation with toluene, followed by crystallization from a toluene/ethanol mixture (preferably with a toluene:ethanol ratio > 3:1).

- Yield and Purity: This process achieves overall yields of 70–75% with purity ≥ 99% (area % by chromatography).

- Environmental Considerations: Formic acid is preferred over trifluoroacetic acid for acid cleavage due to better environmental profile and scalability.

Alternative Synthetic Considerations

- Cyclopropane Ring Formation: In some related syntheses, the cyclopropane ring is formed via Simmons-Smith reaction or [2+1] cycloaddition using dichlorocarbene intermediates, especially when starting from alkenes rather than halides.

- Alkylation Steps: Introduction of cyclopropylmethyl and tert-butyl groups can be achieved via alkylation using alkyl halides and strong bases like sodium hydride.

- Solvent Optimization: Polar aprotic solvents such as 2-methyltetrahydrofuran are used to improve reaction rates and yields.

- Reaction Atmosphere: Inert atmospheres (nitrogen or argon) are maintained to prevent side reactions and degradation.

Detailed Reaction Scheme Summary

| Step | Reactants | Reagents/Conditions | Product/Intermediate | Key Notes |

|---|---|---|---|---|

| 1 | Cyclopropane-1-sulfonyl chloride + tert-butylamine | Toluene, -50°C to RT, triethylamine | N-tert-butyl-(3-chloro)propyl sulfonamide | Formation of sulfonamide intermediate |

| 2 | Intermediate + n-butyl lithium | Toluene/THF, -25°C to 0°C | Cyclopropane sulfonic acid tert-butylamide | Ring closure step |

| 3 | Intermediate + formic acid | 70–90°C, N₂ bubbling | This compound | Deprotection and final product formation |

| 4 | Purification | Co-evaporation with toluene, crystallization in toluene/ethanol | Pure sulfonamide | High purity isolation |

Research Findings and Process Optimization

- Yield Optimization: Continuous flow reactors and automated systems have been employed industrially to improve reaction control, reduce reaction times, and increase yields.

- Purity Control: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor reaction progress and purity.

- Environmental Impact: Replacement of trifluoroacetic acid with formic acid for tert-butyl cleavage reduces hazardous waste and improves process sustainability.

- Reaction Monitoring: Steady bubbling of inert gas during acid cleavage is critical to ensure complete conversion and prevent side reactions.

- Crystallization: The choice of solvent ratio in crystallization significantly affects product purity and yield; a toluene to ethanol ratio greater than 3:1 is optimal.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Nucleophilic Substitution | Cyclopropylmethyl bromide, cyclopropane-1-sulfonyl chloride | Triethylamine, dichloromethane | Room temperature, several hours | Simple, direct | May require extensive purification, less scalable |

| Multi-step tert-butyl Protection Route | Cyclopropane sulfonyl chloride, tert-butylamine, n-butyl lithium | Formic acid (cleavage) | -50°C to 90°C, inert atmosphere | High purity, good yield, scalable | Multi-step, requires careful control |

| Cyclopropane Ring Formation via Simmons-Smith | Alkenes, diazo compounds, zinc-copper couple | Alkyl halides, strong bases | Varied, often inert atmosphere | Versatile ring formation | More complex, longer synthesis |

Chemical Reactions Analysis

1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacologically active compounds suggests possible applications in drug development.

- Anticancer Activity : Preliminary studies indicate that sulfonamide derivatives can exhibit anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines. A study highlighted that cyclopropane derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential as anticancer agents .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. Research into sulfonamide derivatives has shown promise in inhibiting enzymes such as carbonic anhydrase and certain kinases, which are crucial in cancer and inflammatory diseases .

Biological Research

The biological implications of this compound extend to various fields:

- Antimicrobial Properties : Sulfonamides are well-known for their antimicrobial effects. Studies have demonstrated that modifications in the cyclopropane structure can enhance antibacterial activity against resistant strains of bacteria .

- Neuroprotective Effects : Emerging research suggests that some sulfonamides may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 0.080 | |

| Similar Sulfonamide A | Antibacterial | 0.050 | |

| Similar Sulfonamide B | Enzyme Inhibition | 0.025 |

Material Science

In addition to biological applications, this compound has potential uses in material science:

- Polymer Chemistry : The compound can act as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength . Its unique structure allows it to be incorporated into polymer matrices, leading to materials with tailored functionalities.

- Chemical Sensors : Research indicates that sulfonamide derivatives can be utilized in the development of chemical sensors due to their ability to interact with various analytes, providing a basis for sensitive detection methods .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of several cyclopropane-containing sulfonamides on breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics, highlighting the compound's potential as a lead candidate for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, researchers synthesized a series of sulfonamide derivatives, including this compound. The study found that this compound exhibited potent activity against multi-drug resistant bacterial strains, suggesting its viability as a new antibiotic agent .

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyclopropylmethyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, leading to its biological effects .

Comparison with Similar Compounds

Research Findings and Trends

Structure-Activity Relationships (SAR) :

- Substitution at the cyclopropane ring significantly impacts biological activity. For example, the dihydroxypropyl group in refametinib is critical for kinase binding .

- Smaller substituents (e.g., methoxymethyl) may reduce steric hindrance, facilitating synthetic modifications .

Synthetic Accessibility :

- Cyclopropane derivatives are often synthesized via [2+1] cycloadditions or ring-opening reactions. The choice of substituents influences the reaction conditions and yields .

Biological Activity

1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide, with the CAS number 681808-44-6, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this sulfonamide derivative, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features two cyclopropyl groups attached to a sulfonamide moiety. The unique structural characteristics of cyclopropanes often contribute to the biological activity of compounds containing them.

| Property | Value |

|---|---|

| Molecular Formula | C7H13N1O2S |

| Molecular Weight | 175.25 g/mol |

| CAS Number | 681808-44-6 |

The biological activity of sulfonamides typically involves inhibition of specific enzymes or pathways. For this compound, research suggests potential interactions with various molecular targets:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes involved in inflammatory pathways, such as GSK-3β and IKK-β, which are critical in regulating cellular responses to stress and inflammation .

- Cytotoxic Effects : Studies indicate that related cyclopropane derivatives exhibit selective cytotoxicity against cancer cell lines without significantly affecting normal cells .

Biological Activity

Research has highlighted several areas where this compound may exhibit biological activity:

Anticancer Activity

The potential anticancer properties of cyclopropane-containing compounds have been noted in several studies. For instance, cyclopropyl derivatives have shown promising results against multiple cancer cell lines, including breast and colon cancer .

Anti-inflammatory Effects

Given the structure's similarity to known anti-inflammatory agents, it is hypothesized that this compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies provide insights into the biological activity of compounds similar to this compound:

- Inhibition Studies : Inhibitory activities against GSK-3β were observed with similar sulfonamides, showing IC50 values ranging from 10 to 1314 nM. Compounds with cyclopropyl substituents were among the most potent .

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various cyclopropane derivatives in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). Some derivatives showed no significant decrease in cell viability at concentrations up to 10 µM, indicating a favorable safety profile for further development .

- Antifungal Activity : Research on related sulfonamides demonstrated effective antifungal activity against plant pathogens such as Botrytis cinerea, with inhibition rates exceeding 90% at certain concentrations .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.